molecular formula C7H5Cl2FO2S B1592192 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride CAS No. 868755-70-8

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride

Cat. No.: B1592192
CAS No.: 868755-70-8
M. Wt: 243.08 g/mol
InChI Key: HHPBVNJGNFMCKA-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.09 g/mol . It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-5-methylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate salt derivatives. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both chloro and fluoro substituents on the benzene ring enhances its electrophilicity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPBVNJGNFMCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594682
Record name 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-70-8
Record name 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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